

The Discovery and Structural Elucidation of M1, a Major Metabolite of Niraparib

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Compound of Interest		
Compound Name:	Niraparib metabolite M1	
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An In-depth Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, structural characterization, and metabolic significance of M1, the primary metabolite of the poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib. The information presented herein is intended for researchers, scientists, and professionals involved in drug metabolism, pharmacokinetics, and medicinal chemistry. This document details the experimental methodologies employed in the identification of M1, presents quantitative data on its formation and distribution, and illustrates the key metabolic and experimental processes.

Executive Summary

Niraparib is an orally administered PARP inhibitor approved for the treatment of various cancers. Its metabolism in humans is primarily driven by carboxylesterases and flavin-containing monooxygenase 3 (FMO3). The major circulating metabolite, designated as M1, is formed through FMO3-mediated oxidation of the piperidine ring of Niraparib. While M1 is the most abundant metabolite, it is considered to have minimal pharmacological activity compared to the parent drug. The characterization of M1 was a critical step in understanding the overall disposition and safety profile of Niraparib.

Discovery and Structural Identification of M1

The identification of M1 was accomplished through comprehensive studies involving the administration of radiolabeled Niraparib to human subjects, followed by extensive analysis of



plasma, urine, and feces.

Initial Detection and Profiling

Initial metabolic profiling using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) of plasma samples from subjects who had received [14C]-labeled Niraparib revealed the presence of a significant metabolite, M1. This metabolite was found to be the most abundant circulating metabolic product.

Structural Elucidation

The precise chemical structure of M1 was determined using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. HR-MS analysis provided the accurate mass of M1, indicating the addition of an oxygen atom to the parent Niraparib molecule. Subsequent NMR studies confirmed that the oxidation occurred on the piperidine ring, leading to the formation of a C-oxide. This structural modification is consistent with the known activity of FMO enzymes.

Quantitative Analysis of M1

The distribution and abundance of M1 have been quantified in various biological matrices, providing a clear picture of its pharmacokinetic profile relative to Niraparib.

M1 in Human Plasma

The following table summarizes the mean pharmacokinetic parameters of M1 in human plasma following a single oral dose of 300 mg of [14C]-Niraparib.

Parameter	Niraparib	M1
Cmax (ng/mL)	803	365
AUC ₀ -inf (ng·h/mL)	35,400	28,100
t½ (hours)	48.5	57.1
% of Total Radioactivity in Plasma	37.1%	29.3%



Excretion Profile of M1

The table below details the percentage of the administered radioactive dose recovered as M1 in urine and feces over 21 days.

Matrix	Niraparib	M1
Urine (% of dose)	10.7%	19.2%
Feces (% of dose)	31.6%	7.0%
Total Excretion (% of dose)	42.3%	26.2%

Experimental Protocols

The following sections provide a detailed description of the methodologies used in the characterization of M1.

Human Mass Balance Study

- Study Design: A single oral dose of 300 mg of [14C]-Niraparib was administered to healthy
 male subjects.
- Sample Collection: Blood, urine, and feces were collected at predetermined intervals for up to 21 days post-dose.
- Sample Preparation:
 - Plasma: Proteins were precipitated using acetonitrile, followed by centrifugation. The supernatant was then analyzed.
 - Urine: Samples were directly analyzed or diluted as necessary.
 - Feces: Samples were homogenized with water and extracted with acetonitrile.
- Analytical Method: High-performance liquid chromatography (HPLC) with radiochemical detection and mass spectrometry.

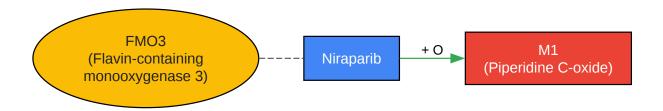
Metabolite Identification and Structural Elucidation



- · Chromatography:
 - System: Waters ACQUITY UPLC system.
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Mass Spectrometry:
 - System: High-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer.
 - Ionization: Electrospray ionization (ESI) in positive mode.
 - Data Acquisition: Full scan MS and data-dependent MS/MS acquisition.
- NMR Spectroscopy:
 - Sample: M1 was isolated from pooled urine samples using preparative HPLC.
 - Analysis: ¹H and ¹³C NMR spectra were acquired to determine the precise location of the modification on the Niraparib structure.

Visualized Pathways and Workflows

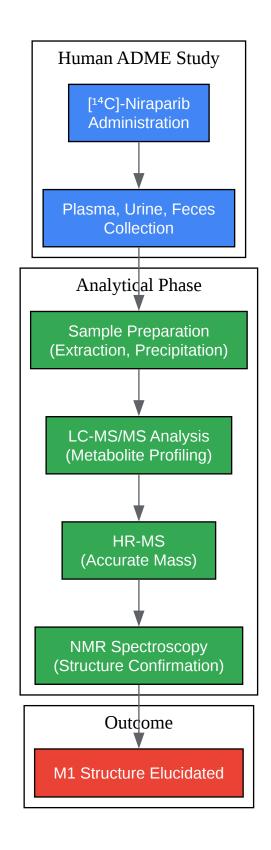
The following diagrams illustrate the metabolic pathway of Niraparib to M1 and the general workflow for metabolite identification.



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Caption: Metabolic conversion of Niraparib to its M1 metabolite via FMO3-mediated oxidation.





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Caption: Workflow for the identification and structural elucidation of Niraparib metabolite M1.







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